molecular formula C13H15NO4 B6330503 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1228747-85-0

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid

Cat. No. B6330503
CAS RN: 1228747-85-0
M. Wt: 249.26 g/mol
InChI Key: SMVJDOPBXMDLEL-UHFFFAOYSA-N
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Description

“1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid has a variety of applications in scientific research. It has been used in the synthesis of various compounds, including drugs and other compounds with potential therapeutic applications. It has also been used in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been used in studies of the mechanism of action of certain drugs, as well as in studies of the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, this compound is a relatively stable compound, making it suitable for long-term storage. However, this compound is a relatively new compound, and there is still much to be learned about its properties and effects.

Future Directions

There are a number of potential future directions for 1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid research. One area of research could focus on the development of new synthesis methods for this compound. In addition, further research could be done to explore the biochemical and physiological effects of this compound in greater detail. Another area of research could focus on the development of new therapeutic applications for this compound, such as the development of new drugs or treatments for cancer or other diseases. Finally, further research could be done to explore the potential of this compound as an inhibitor of certain enzymes or proteins, such as COX-2 or CDK1.

Synthesis Methods

1-Ethyl-4,5-dimethoxy-1H-indole-2-carboxylic acid can be synthesized from a variety of starting materials. The most common synthesis route involves the reaction of 1-ethoxy-4,5-dimethoxybenzene with ethyl isocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces this compound as a white solid. Other routes of synthesis include the reaction of ethyl acetoacetate with 1,4-dimethoxybenzene in the presence of a base, or the reaction of ethyl acetoacetate and 1-ethoxy-4,5-dimethoxybenzene in the presence of a base.

properties

IUPAC Name

1-ethyl-4,5-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-14-9-5-6-11(17-2)12(18-3)8(9)7-10(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJDOPBXMDLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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